molecular formula C9H10N2O3 B13179770 1,6-Dihydro-2-(2-methylcyclopropyl)-6-oxo-4-pyrimidinecarboxylic acid

1,6-Dihydro-2-(2-methylcyclopropyl)-6-oxo-4-pyrimidinecarboxylic acid

Cat. No.: B13179770
M. Wt: 194.19 g/mol
InChI Key: NKXMVXYFVAORIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylicacid is a complex organic compound with a unique structure that includes a cyclopropyl group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylicacid typically involves multiple steps, starting with the preparation of the cyclopropyl group and its subsequent incorporation into the pyrimidine ring. One common method involves the use of cyclopropane derivatives and pyrimidine precursors under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens and alkylating agents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylicacid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and cyclopropyl-containing molecules. Examples include:

  • 2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylicacid
  • 2-(2-Ethylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylicacid

Uniqueness

What sets 2-(2-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylicacid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(2-methylcyclopropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c1-4-2-5(4)8-10-6(9(13)14)3-7(12)11-8/h3-5H,2H2,1H3,(H,13,14)(H,10,11,12)

InChI Key

NKXMVXYFVAORIR-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=NC(=CC(=O)N2)C(=O)O

Origin of Product

United States

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